molecular formula C28H28N4O2S2 B12473662 2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12473662
M. Wt: 516.7 g/mol
InChI Key: JTHWHUYWBZNUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothieno[2,3-d]pyrimidine derivatives. This compound is characterized by its unique structural features, which include a benzothieno ring fused with a pyrimidine ring, a phenyl group, and a piperazine moiety. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothieno Ring: The synthesis begins with the formation of the benzothieno ring system. This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and α-bromoacetophenone under basic conditions.

    Pyrimidine Ring Formation: The benzothieno intermediate is then subjected to condensation with formamide or other suitable reagents to form the pyrimidine ring.

    Introduction of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions. This involves reacting the intermediate with 4-phenylpiperazine in the presence of a suitable base.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The phenyl and piperazine moieties can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    Benzo[d]thiazole-2-thiol derivatives: Studied for their quorum sensing inhibition and antimicrobial properties.

    Phenotropil (2-oxo-4-phenylpyrrolidin-1-ylacetamide): A nootropic drug with antidepressant activity.

Uniqueness

2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its combined structural features, which confer a distinct set of biological activities and chemical reactivity. Its ability to interact with multiple molecular targets and participate in diverse chemical reactions makes it a versatile compound in scientific research.

Properties

Molecular Formula

C28H28N4O2S2

Molecular Weight

516.7 g/mol

IUPAC Name

2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C28H28N4O2S2/c33-24(31-17-15-30(16-18-31)20-9-3-1-4-10-20)19-35-28-29-26-25(22-13-7-8-14-23(22)36-26)27(34)32(28)21-11-5-2-6-12-21/h1-6,9-12H,7-8,13-19H2

InChI Key

JTHWHUYWBZNUIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)N5CCN(CC5)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.